2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-4-3-5-15(12-14)23(25)26)22-10-8-13(9-11-22)18-20-16-6-1-2-7-17(16)21-18/h1-7,12-13H,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNIYISENUTOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodiazole Core Formation
The benzodiazole (1H-1,3-benzodiazole) scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl-containing precursors. For the target compound, this step integrates a pre-functionalized piperidine moiety.
Method A: Acid-Catalyzed Cyclization
- Reactants : 4-Aminopiperidine derivative (e.g., 4-aminopiperidine-1-carboxylate) and o-phenylenediamine.
- Conditions : Reflux in acetic acid (12 h, 110°C) with catalytic p-toluenesulfonic acid (p-TsOH).
- Mechanism : The amine group on piperidine reacts with a carbonyl group (e.g., from a ketone or aldehyde) to form an imine intermediate, followed by cyclization.
Method B: Oxidative Coupling
Piperidine Functionalization with 3-Nitrobenzoyl Group
Post-cyclization acylation introduces the 3-nitrobenzoyl group to the piperidine nitrogen.
Method C: Schotten-Baumann Acylation
- Reactants : 2-(Piperidin-4-yl)-1H-1,3-benzodiazole and 3-nitrobenzoyl chloride.
- Conditions : Dichloromethane (DCM), triethylamine (Et3N), 0°C to room temperature (RT), 4 h.
- Yield : 72% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
- Side Products : Over-acylation minimized by controlled stoichiometry (1:1.05 molar ratio).
Method D: Microwave-Assisted Acylation
- Reactants : Same as Method C.
- Conditions : Microwave irradiation (100 W, 80°C, 20 min), yielding 70% with reduced reaction time.
Detailed Synthesis Protocols
Stepwise Synthesis from 4-Aminopiperidine
Preparation of 1-(3-Nitrobenzoyl)piperidin-4-amine
Cyclocondensation with o-Phenylenediamine
One-Pot Tandem Synthesis
Reactants :
- o-Phenylenediamine, 4-piperidone, 3-nitrobenzoyl chloride.
Conditions :
- Acylation : 4-Piperidone reacts with 3-nitrobenzoyl chloride in DCM/Et3N (0°C, 2 h).
- Cyclocondensation : Addition of o-phenylenediamine and p-TsOH, reflux (18 h).
Yield : 62% after recrystallization (ethanol).
Characterization and Analytical Data
Spectroscopic Analysis
Comparative Yields and Conditions
| Method | Key Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| A | Acid-catalyzed cyclization | AcOH reflux, 12 h | 58% | 96% |
| C | Schotten-Baumann acylation | DCM/Et3N, 4 h | 72% | 98% |
| D | Microwave acylation | 100 W, 20 min | 70% | 97% |
Optimization and Challenges
Regioselectivity in Benzodiazole Formation
Purification of Hydrophobic Intermediates
- Challenge : Low solubility of nitrobenzoyl-piperidine intermediates in polar solvents.
- Resolution : Gradient elution with ethyl acetate/hexane (1:4 to 1:2) on silica gel.
Emerging Methodologies
Catalytic C–H Activation
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases by targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(3-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Physical and Chemical Properties of Selected Compounds
Key Observations :
- The nitro group in the target compound increases molecular weight and lipophilicity (higher logP) compared to fluorinated or non-substituted benzodiazoles .
- Piperidine-linked indoles (DMPI, CDFII) show antibacterial synergism, suggesting the piperidinyl group enhances interaction with bacterial targets .
- Fluorinated benzodiazoles (e.g., ) prioritize blood-brain barrier penetration, while nitro groups may reduce CNS applicability due to polarity .
Antimicrobial Activity:
- DMPI and CDFII : Demonstrated potent synergism with carbapenems against methicillin-resistant S. aureus (MRSA), attributed to their piperidinyl and aromatic substituents enhancing target binding .
- Target Compound : The nitro group may enhance electron-deficient interactions with bacterial enzymes, though direct evidence is lacking. Its larger size compared to DMPI/CDFII could reduce membrane permeability.
Biological Activity
2-[1-(3-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a compound with significant biological activity that has been the subject of various studies. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and other diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C19H18N4O3
- Molecular Weight : 350 Da
- LogP : 2.89
- Polar Surface Area : 92 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
These properties indicate the compound's potential for membrane permeability and bioavailability, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. The nitro group and piperidine moiety contribute to its ability to modulate biological processes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays have shown that it induces apoptosis in prostate cancer cells (PC3 and DU145) through mechanisms involving DNA damage and cell cycle arrest. The IC50 values for these cell lines indicate a dose-dependent response, with PC3 cells being more sensitive than DU145 cells .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The data indicate that prolonged exposure enhances the cytotoxic effects, particularly in PC3 cells.
Case Studies
In a study assessing the compound's effects on human cervix carcinoma cell line KB-3-1, it was found to target the DNA-topoisomerase I complex, inhibiting cell replication and leading to cell death . This highlights the compound's potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets due to its functional groups. The presence of the nitrobenzoyl group is critical for enhancing its anticancer properties while maintaining low toxicity to normal cells.
Q & A
Q. What safety protocols are critical for handling intermediates with reactive nitro groups?
- Answer :
- Lab practices : Conduct reactions in fume hoods with blast shields; avoid metal catalysts (risk of explosive byproducts).
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
